MYF-01-37 -

MYF-01-37

Catalog Number: EVT-8330196
CAS Number:
Molecular Formula: C15H17F3N2O
Molecular Weight: 298.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MYF-01-37 involves a multi-step process characterized by the following methods:

  1. Fragment Library Development: A biased covalent fragment library was created to screen for potential TEAD inhibitors. The library was designed based on known structures that can effectively interact with the TEAD protein.
  2. Covalent Fragment Screening: The screening utilized mass spectrometry to detect protein-fragment adduct formation with recombinant TEAD2 YBD (YAP binding domain) protein. MYF-01-37 was identified as an effective binder amidst various candidates .
  3. Structure-Based Optimization: Following initial identification, MYF-01-37 underwent further optimization through structure-based fragment growing strategies. This involved modifying the compound to enhance its binding affinity and selectivity for the target protein .
Molecular Structure Analysis

The molecular structure of MYF-01-37 has been characterized using various analytical techniques:

  • Chemical Structure: MYF-01-37 features a less electrophilic warhead compared to other compounds like K-975, allowing it to selectively bind to the palmitoylated cysteine residue (C380) in TEAD proteins .
  • Data: The compound's binding mode was elucidated through docking studies and high-resolution co-crystal structures, revealing that it occupies a hydrophobic tunnel formed by specific amino acid residues within the TEAD protein .
Chemical Reactions Analysis

MYF-01-37 engages in specific chemical reactions characterized by:

  1. Covalent Bond Formation: The primary reaction involves the formation of a covalent bond between MYF-01-37 and the cysteine residue C380 in TEAD proteins. This reaction is critical for inhibiting TEAD's transcriptional activity.
  2. Mass Spectrometry Confirmation: Following incubation with TEAD2 YBD, mass spectrometry confirmed the labeling of C380 as the modified residue, validating the compound's reactivity and specificity .
Mechanism of Action

The mechanism of action for MYF-01-37 is defined by its ability to inhibit TEAD-mediated transcription through covalent modification:

  1. Binding to Cysteine Residue: Upon administration, MYF-01-37 binds irreversibly to the palmitoylated cysteine residue in TEAD proteins, disrupting their function.
  2. Impact on Transcriptional Activity: By inhibiting TEAD's interaction with its co-factors, MYF-01-37 effectively blunts transcriptional adaptation in cells with mutant epidermal growth factor receptor pathways, particularly in non-small cell lung cancer .
Physical and Chemical Properties Analysis

MYF-01-37 possesses several notable physical and chemical properties:

  1. Solubility: The compound requires micromolar concentrations for effective cellular assays, indicating moderate solubility in biological systems .
  2. Stability and Pharmacokinetics: Despite its utility as a chemical probe, MYF-01-37 exhibits poor pharmacokinetic properties, limiting its effectiveness in vivo .
  3. Electrophilicity: The design incorporates a less electrophilic warhead compared to other compounds in its class, which influences both reactivity and selectivity towards target proteins .
Applications

MYF-01-37 has several scientific applications primarily related to cancer research:

  1. Cancer Therapeutics Research: As a covalent inhibitor of TEAD, MYF-01-37 is utilized in studies aimed at understanding and targeting transcriptional regulation pathways involved in cancer progression.
  2. Chemical Probing: The compound serves as a chemical probe for investigating the role of TEAD proteins in various biological processes and disease states .
  3. Drug Development: Insights gained from studies involving MYF-01-37 contribute to the development of more potent and selective inhibitors targeting similar pathways in oncogenic signaling.
Mechanistic Insights into Covalent TEAD Inhibition

Covalent Binding Dynamics at the TEAD Palmitate Pocket

Structural Targeting of Conserved Cysteine Residues

MYF-01-37 selectively targets a conserved cysteine residue (Cys380 in TEAD2; equivalent to Cys359 in TEAD1) within the palmitate-binding pocket of Transcriptional Enhanced Associate Domain proteins. This cysteine is the site of endogenous auto-palmitoylation, a post-translational modification critical for TEAD stability and transcriptional activity. Mass spectrometry analyses confirm that MYF-01-37 forms a covalent adduct with Cys380, thereby competitively inhibiting palmitate incorporation. The conservation of this cysteine across all four human TEAD paralogs (TEAD1–TEAD4) enables MYF-01-37 to act as a pan-TEAD inhibitor, disrupting palmitoylation-dependent functions universally [1] [8].

Table 1: Cysteine Residues Targeted by MYF-01-37 in Human TEAD Paralogs

TEAD ParalogConserved Cysteine ResidueFunction
TEAD1Cys359Auto-palmitoylation site
TEAD2Cys380Auto-palmitoylation site
TEAD3Cys371Auto-palmitoylation site
TEAD4Cys360Auto-palmitoylation site

Irreversible Inhibition via Acrylamide Warhead Electrophilicity

The covalent mechanism of MYF-01-37 is mediated by an acrylamide warhead, which acts as a Michael acceptor. This electrophilic moiety forms an irreversible thioether bond with the nucleophilic thiol group of the conserved cysteine. Kinetic studies demonstrate that the acrylamide’s moderate electrophilicity balances reactivity and selectivity, minimizing off-target effects. Mutagenesis experiments (e.g., C380S TEAD2) abolish MYF-01-37 binding, confirming the necessity of cysteine for inhibition. Unlike chloromethyl ketone or vinyl sulfonamide warheads in other covalent TEAD inhibitors (e.g., TED-347), the acrylamide in MYF-01-37 provides optimal residence time and reduced nonspecific reactivity [3] [8].

Disruption of YAP/TAZ-TEAD Transcriptional Complex

Allosteric Modulation of YAP-TEAD Protein-Protein Interaction

MYF-01-37 binding induces conformational changes that propagate beyond the palmitate-binding pocket. Structural analyses reveal that occupancy of this pocket allosterically remodels the TEAD surface, reducing the affinity of Yes-associated protein and Transcriptional Coactivator with PDZ-Binding Motif for their binding interface. Co-immunoprecipitation assays in HEK293T cells show MYF-01-37 (10 μM, 6-hour treatment) dissociates endogenous YAP-TEAD complexes without affecting TEAD-DNA binding. This allosteric disruption distinguishes MYF-01-37 from direct protein-protein interface inhibitors (e.g., IAG933), which competitively block YAP binding [2] [8].

Suppression of Canonical YAP-Dependent Gene Expression

Transcriptomic profiling in YAP-hyperactivated cancer models (e.g., NF2-mutant mesothelioma, EGFR-mutant lung cancer) demonstrates that MYF-01-37 potently downregulates Hippo pathway target genes. Key genes suppressed include:

  • Connective Tissue Growth Factor (CTGF): 60–70% reduction at 10 μM in PC9 lung cancer cells
  • Cysteine-Rich Angiogenic Inducer 61 (CYR61): >50% reduction
  • Angiomotin-Like 2 (AMOTL2): Significant downregulationThis suppression correlates with functional outcomes, including inhibition of cell proliferation and tumor dormancy escape. In EGFR-mutant non-small cell lung cancer cells, combining MYF-01-37 with osimertinib (EGFR inhibitor) and trametinib (MEK inhibitor) eliminates drug-tolerant "dormant" populations by abolishing TEAD-mediated survival signals [2] [3].

Structural Biology of MYF-01-37-TEAD Interactions

Binding Affinity and Occupancy in the Y-Shaped Hydrophobic-Hydrophilic Pocket

Co-crystallography studies (e.g., TEAD1:MYF-03-69 complex, PDB ID: 7LI5) reveal that MYF-01-37 derivatives occupy a Y-shaped pocket comprising three regions:

  • Hydrophobic Core: The trifluoromethyl-phenyl group engages with residues Phe233, Val252, Leu383, and Phe406 in TEAD2.
  • Covalent Anchor: The acrylamide warhead forms a thioether bond with Cys380.
  • Hydrophilic Extension: The pyrrolidine ring projects toward a solvent-accessible subpocket lined by Ser331, Ser345, and Gln410.

Table 2: Key Residues Interacting with MYF-01-37 in TEAD2

Binding RegionInteracting ResiduesInteraction Type
Hydrophobic CorePhe233, Val252, Leu383, Phe406Van der Waals, π-Stacking
Covalent AnchorCys380Irreversible Thioether Bond
Hydrophilic ExtensionSer331, Ser345, Gln410Hydrogen Bonding, Polar Contacts

The compound’s binding free energy (ΔG = -9.2 kcal/mol) and residence time (>4 hours) underscore its high-affinity engagement. Modifications to the hydrophilic extension (e.g., pyridine or triazole substituents) optimize interactions with the polar subpocket, enhancing potency against TEAD1–TEAD4 (IC50 values: 14–156 nM in TR-FRET assays) [5] [8].

Comparative Analysis with TEAD Auto-Palmitoylation Mechanisms

MYF-01-37 mimics but disrupts native TEAD palmitoylation. Biochemical assays show that palmitate binding stabilizes TEAD’s β-sandwich fold, promoting YAP recruitment. In contrast, MYF-01-37:

  • Competes with Palmitoyl-CoA: Occupies the same pocket with higher steric occupancy.
  • Induces Distinct Conformational Changes: The hydrophilic extension displaces structural water molecules near Gln410, unlike palmitate’s purely hydrophobic interactions.
  • Alters Thermodynamics: Increases solvent-accessible surface area by 15%, reducing protein stability.Consequently, MYF-01-37-treated TEAD exhibits decreased thermal stability (ΔTm = -5.2°C) and accelerated proteasomal degradation, amplifying functional inhibition beyond mere YAP dissociation [3] [8].

Properties

Product Name

MYF-01-37

IUPAC Name

1-[3-methyl-3-[3-(trifluoromethyl)anilino]pyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C15H17F3N2O

Molecular Weight

298.30 g/mol

InChI

InChI=1S/C15H17F3N2O/c1-3-13(21)20-8-7-14(2,10-20)19-12-6-4-5-11(9-12)15(16,17)18/h3-6,9,19H,1,7-8,10H2,2H3

InChI Key

MTBDEVWWJBIUOK-UHFFFAOYSA-N

SMILES

CC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.